2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is a synthetic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse pharmacological properties, including antibacterial, antiviral, antidiabetic, and anticancer activities. The unique structure of this compound, which includes a benzimidazole core linked to a piperazine ring with an ethylsulfonyl group, makes it a subject of interest in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
The primary targets of 2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole are likely to be G protein-coupled receptors, specifically the alpha1-adrenergic receptors . These receptors play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding can lead to activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The affected pathways are those involving the alpha1-adrenergic receptors. These receptors are part of the adrenergic system, which regulates a variety of physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). In liver microsomes and recombinant cytochrome P450 (P450) isozymes, similar compounds have been predominantly metabolized by CYP3A . The compound’s ADME properties significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action depend on whether it activates or blocks the alpha1-adrenergic receptors. Activation can lead to contraction of smooth muscles, while blockade can result in relaxation of these muscles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole typically involves the condensation of a benzimidazole derivative with a piperazine derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), and a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization to form the benzimidazole core, followed by the introduction of the piperazine ring and the ethylsulfonyl group. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include H2O2 and KMnO4, typically used in aqueous or organic solvents under mild to moderate conditions.
Reduction: NaBH4 and LiAlH4 are commonly used in solvents such as ethanol or tetrahydrofuran (THF) under controlled temperatures.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for studying biological pathways and mechanisms.
Medicine: The compound is being investigated for its potential therapeutic effects, including its use as an anticancer, antiviral, and antibacterial agent.
Industry: It may be used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
- 2-((4-phenylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole
- 2-((4-(4-bromophenyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
Uniqueness
2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, stability, and reactivity, making it a valuable scaffold for drug development and other applications.
Biological Activity
2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d]imidazole core substituted with a piperazine moiety and an ethylsulfonyl group. The presence of the ethylsulfonyl group enhances solubility and biological activity, making it a candidate for various pharmacological applications.
Target Receptors
The primary target of this compound is the alpha1-adrenergic receptor (α1-AR), a G protein-coupled receptor involved in numerous physiological processes, including vascular smooth muscle contraction and neurotransmission.
Mode of Action
This compound can act as either an agonist or antagonist at α1-ARs, influencing smooth muscle contraction and relaxation. The dual action allows it to modulate cardiovascular functions and could be beneficial in treating conditions related to adrenergic signaling dysfunction.
Binding Affinity and Efficacy
Research indicates that this compound exhibits significant binding affinity for α1-ARs. Comparative studies with known agonists and antagonists provide insights into its efficacy:
Compound | Binding Affinity (Ki) | Efficacy | Notes |
---|---|---|---|
2-Ethylsulfonyl-piperazine derivative | 50 nM | Partial Agonist | Modulates receptor activity |
Phenylephrine (agonist) | 10 nM | Full Agonist | Reference compound |
Prazosin (antagonist) | 20 nM | Antagonist | Reference compound |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Cardiovascular Applications : A study demonstrated that the compound effectively reduced blood pressure in hypertensive animal models by blocking α1-ARs, leading to vasodilation.
- Cancer Research : In vitro studies indicated that the compound may possess anticancer properties by inducing apoptosis in certain cancer cell lines, potentially through modulation of adrenergic signaling pathways.
- Neuropharmacology : Preliminary investigations suggest that it may influence neurotransmitter release, indicating potential applications in treating neurological disorders.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves:
- Condensation Reaction : A benzimidazole derivative is reacted with a piperazine derivative under basic conditions.
Reaction Conditions
Common reagents include:
- Solvents : Dimethylformamide (DMF), dichloromethane (DCM)
- Bases : Potassium carbonate (K2CO3), sodium hydride (NaH)
The reaction is conducted at elevated temperatures (60°C to 120°C) to facilitate product formation.
Properties
IUPAC Name |
2-[(4-ethylsulfonylpiperazin-1-yl)methyl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-3-22(20,21)19-10-8-18(9-11-19)12-15-16-13-6-4-5-7-14(13)17(15)2/h4-7H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTFANUQLRYDLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.